Cas no 1210312-92-7 (tert-butyl 4-(1E)-2-(4-aminophenyl)diazen-1-ylbenzoate)
tert-butyl 4-(1E)-2-(4-aminophenyl)diazen-1-ylbenzoate Chemical and Physical Properties
Names and Identifiers
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- EN300-27730215
- 1210312-92-7
- tert-butyl 4-[(1E)-2-(4-aminophenyl)diazen-1-yl]benzoate
- tert-butyl 4-(1E)-2-(4-aminophenyl)diazen-1-ylbenzoate
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- Inchi: 1S/C17H19N3O2/c1-17(2,3)22-16(21)12-4-8-14(9-5-12)19-20-15-10-6-13(18)7-11-15/h4-11H,18H2,1-3H3/b20-19+
- InChI Key: AWDDZEHVWQZSNR-FMQUCBEESA-N
- SMILES: O(C(C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 297.147726857g/mol
- Monoisotopic Mass: 297.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 77Ų
tert-butyl 4-(1E)-2-(4-aminophenyl)diazen-1-ylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27730215-1g |
tert-butyl 4-[(1E)-2-(4-aminophenyl)diazen-1-yl]benzoate |
1210312-92-7 | 1g |
$871.0 | 2023-09-10 | ||
| Enamine | EN300-27730215-5g |
tert-butyl 4-[(1E)-2-(4-aminophenyl)diazen-1-yl]benzoate |
1210312-92-7 | 5g |
$2525.0 | 2023-09-10 | ||
| Enamine | EN300-27730215-10g |
tert-butyl 4-[(1E)-2-(4-aminophenyl)diazen-1-yl]benzoate |
1210312-92-7 | 10g |
$3746.0 | 2023-09-10 | ||
| Enamine | EN300-27730215-0.05g |
tert-butyl 4-[(1E)-2-(4-aminophenyl)diazen-1-yl]benzoate |
1210312-92-7 | 95.0% | 0.05g |
$732.0 | 2025-03-19 | |
| Enamine | EN300-27730215-0.1g |
tert-butyl 4-[(1E)-2-(4-aminophenyl)diazen-1-yl]benzoate |
1210312-92-7 | 95.0% | 0.1g |
$767.0 | 2025-03-19 | |
| Enamine | EN300-27730215-0.25g |
tert-butyl 4-[(1E)-2-(4-aminophenyl)diazen-1-yl]benzoate |
1210312-92-7 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
| Enamine | EN300-27730215-0.5g |
tert-butyl 4-[(1E)-2-(4-aminophenyl)diazen-1-yl]benzoate |
1210312-92-7 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
| Enamine | EN300-27730215-1.0g |
tert-butyl 4-[(1E)-2-(4-aminophenyl)diazen-1-yl]benzoate |
1210312-92-7 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
| Enamine | EN300-27730215-2.5g |
tert-butyl 4-[(1E)-2-(4-aminophenyl)diazen-1-yl]benzoate |
1210312-92-7 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
| Enamine | EN300-27730215-5.0g |
tert-butyl 4-[(1E)-2-(4-aminophenyl)diazen-1-yl]benzoate |
1210312-92-7 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 |
tert-butyl 4-(1E)-2-(4-aminophenyl)diazen-1-ylbenzoate Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on tert-butyl 4-(1E)-2-(4-aminophenyl)diazen-1-ylbenzoate
Comprehensive Overview of tert-butyl 4-(1E)-2-(4-aminophenyl)diazen-1-ylbenzoate (CAS No. 1210312-92-7)
tert-butyl 4-(1E)-2-(4-aminophenyl)diazen-1-ylbenzoate (CAS No. 1210312-92-7) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, material science, and dye chemistry. This compound, characterized by its unique azo group and tert-butyl ester functionality, serves as a versatile intermediate in the synthesis of more complex molecules. Its molecular structure, which includes a diazenyl bridge and an aminophenyl moiety, makes it particularly valuable for applications requiring precise molecular design.
In recent years, the demand for high-performance dyes and functional materials has surged, driven by advancements in renewable energy technologies and biomedical imaging. Researchers have explored the potential of tert-butyl 4-(1E)-2-(4-aminophenyl)diazen-1-ylbenzoate as a building block for photoactive materials due to its ability to absorb and emit light in specific wavelengths. This property is particularly relevant for solar cell applications, where efficient light harvesting is critical. Additionally, its azo linkage has been studied for its role in molecular switches, which are pivotal in the development of smart materials.
The synthesis of tert-butyl 4-(1E)-2-(4-aminophenyl)diazen-1-ylbenzoate typically involves a multi-step process, including diazo coupling reactions and esterification. These methods are well-documented in the literature, but recent innovations in green chemistry have led to more sustainable approaches. For instance, researchers are now focusing on catalyst-free reactions and solvent-free conditions to minimize environmental impact. This aligns with the growing emphasis on eco-friendly synthesis in the chemical industry, a topic frequently searched by professionals and students alike.
Another area of interest is the compound's potential in drug discovery. The 4-aminophenyl group in tert-butyl 4-(1E)-2-(4-aminophenyl)diazen-1-ylbenzoate can serve as a pharmacophore, enabling interactions with biological targets. This has led to investigations into its use as a precursor for anticancer agents and anti-inflammatory drugs. Given the rising global focus on personalized medicine, such research is highly relevant and often cited in academic discussions.
From an industrial perspective, tert-butyl 4-(1E)-2-(4-aminophenyl)diazen-1-ylbenzoate is also valued for its stability and solubility properties. These characteristics make it suitable for incorporation into polymeric matrices and coatings, where durability and performance are paramount. Companies specializing in advanced materials are increasingly exploring its use in high-tech applications, such as flexible electronics and nanotechnology.
In conclusion, tert-butyl 4-(1E)-2-(4-aminophenyl)diazen-1-ylbenzoate (CAS No. 1210312-92-7) is a compound of immense scientific and industrial significance. Its diverse applications, from renewable energy to biomedicine, underscore its versatility. As research continues to uncover new uses for this molecule, its role in shaping future technologies is likely to expand, making it a subject of ongoing interest and innovation.
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